molecular formula C6H4Cl2N2 B12663975 2-chlorobenzenediazonium;chloride CAS No. 89-90-7

2-chlorobenzenediazonium;chloride

Cat. No.: B12663975
CAS No.: 89-90-7
M. Wt: 175.01 g/mol
InChI Key: ASAXBSZZWZWZBV-UHFFFAOYSA-M
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Description

2-Chlorobenzenediazonium chloride (CAS: 7258-22-2) is an aromatic diazonium salt with the molecular formula C₆H₄ClN₂⁺Cl⁻. It consists of a benzene ring substituted with a chlorine atom at the 2-position and a diazonium group (-N₂⁺) paired with a chloride counterion. This compound is primarily utilized in industrial and research settings as a precursor for synthesizing chlorinated aromatic derivatives, azo dyes, and other intermediates . Diazonium salts are generally thermally unstable and require careful handling due to their explosive nature under certain conditions .

Key properties include:

  • Structure: The chlorine substituent at the 2-position introduces steric and electronic effects, influencing reactivity and stability.
  • Applications: Used in Sandmeyer reactions to synthesize chloroarenes, and in azo coupling for dyes and pigments.

Properties

CAS No.

89-90-7

Molecular Formula

C6H4Cl2N2

Molecular Weight

175.01 g/mol

IUPAC Name

2-chlorobenzenediazonium;chloride

InChI

InChI=1S/C6H4ClN2.ClH/c7-5-3-1-2-4-6(5)9-8;/h1-4H;1H/q+1;/p-1

InChI Key

ASAXBSZZWZWZBV-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)[N+]#N)Cl.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-chlorobenzenediazonium chloride is typically synthesized through the diazotization of 2-chloroaniline. The process involves the reaction of 2-chloroaniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid, under cold conditions (0-5°C) to prevent decomposition .

Industrial Production Methods

In industrial settings, the preparation of 2-chlorobenzenediazonium chloride follows a similar route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining the required low temperatures and efficient mixing of reactants.

Chemical Reactions Analysis

Substitution Reactions

These reactions involve replacing the diazonium group (N₂⁺) with other atoms or groups. Key examples include:

Reaction Type Reagents Products Conditions Citations
Sandmeyer Reaction CuCl, HCl, heatChlorobenzene (1,2-dichlorobenzene)0–5°C, acidic medium
Schiemann Reaction HBF₄, HClFluorobenzene–20°C to 0°C, acidic medium
Gattermann Reaction CuCN, HCNCyanobenzene40–50°C, HCN

Mechanism : The diazonium group acts as a leaving group, enabling substitution via electron transfer. The chlorine substituent enhances the reaction’s regioselectivity, directing substitution to specific positions .

Coupling Reactions

These reactions form azo compounds by coupling the diazonium salt with nucleophiles like phenols or aromatic amines:

Reaction Type Reagents Products Conditions Citations
Azo Coupling Phenol, NaOH, 0–5°CAzo derivatives (e.g., p-azophenols)Basic medium

Example : A study demonstrated the synthesis of unsymmetrical p-azophenols by coupling 2-chlorobenzenediazonium chloride with phenols under basic conditions, yielding products in 82–87% yield .

Reduction Reactions

Reduction eliminates the diazonium group, forming benzene derivatives:

Reaction Type Reagents Products Conditions Citations
Reduction with H₃PO₂ H₃PO₂, H₂OBenzeneRoom temperature
Reduction with SnCl₂ SnCl₂, HClBenzeneBoiling with HCl

Mechanism : Reducing agents like hypophosphorous acid or stannous chloride reduce the diazonium group to N₂ gas, leaving behind a benzene ring .

Other Reactions

  • Biaryl Coupling : Diazonium salts can couple with other aryl groups to form biaryls under specific conditions .

  • Hydrolysis : Treatment with warm water rearranges the diazonium salt to phenol derivatives .

Scientific Research Applications

Chemical Reactions

The compound undergoes several types of reactions:

  • Substitution Reactions : The diazonium group can be substituted by nucleophiles such as halides, hydroxides, and cyanides via reactions like the Sandmeyer and Schiemann reactions.
  • Coupling Reactions : It can couple with phenols or aromatic amines to form azo compounds, which are widely utilized as dyes.
  • Reduction Reactions : The diazonium group can be reduced to form aryl radicals or anions, leading to various products.

Organic Synthesis

2-Chlorobenzenediazonium chloride serves as a crucial intermediate in synthesizing a wide array of aromatic compounds, including:

  • Dyes : The azo coupling reactions produce azo dyes that are extensively used in textiles and other industries.
  • Pharmaceuticals : Its derivatives are explored for potential therapeutic applications due to their biological activities.
  • Agrochemicals : The compound is used in synthesizing herbicides and pesticides, contributing to agricultural practices.

Material Science

In material science, 2-chlorobenzenediazonium chloride is utilized for:

  • Electrode Modification : It modifies electrode surfaces through electrochemical reduction. This process forms aryl radicals that graft onto the electrode surface, enhancing properties like conductivity and selectivity.
  • Nanomaterials : The compound can be used in creating functionalized nanomaterials for sensors and catalysis.

Biomedical Applications

The compound has shown promise in biomedical research:

  • Surface Modification of Biomaterials : It enhances biocompatibility by modifying surfaces of implants or prosthetics, improving their integration with biological tissues.
  • Antimicrobial Activity : Studies indicate that derivatives exhibit antimicrobial properties by covalently bonding with cellular macromolecules, disrupting bacterial functions .
  • Anticancer Potential : Some derivatives have demonstrated potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

  • Electrochemical Reduction Studies :
    Research has shown that the electrochemical reduction of 2-chlorobenzenediazonium chloride occurs via two single-electron transfer steps leading to aryl radicals. These radicals can react with various substrates, illustrating potential applications in organic synthesis and materials science.
  • Synthesis of Functionalized Compounds :
    A study successfully utilized this compound to synthesize functionalized p-azophenols through a one-pot difunctionalization process. This reaction yielded high percentages of products, demonstrating the utility of diazonium salts in creating complex organic molecules .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares 2-chlorobenzenediazonium chloride with other diazonium salts and chlorinated benzene derivatives:

Compound Name CAS Number Molecular Formula Key Substituents Stability & Reactivity Primary Applications
2-Chlorobenzenediazonium chloride 7258-22-2 C₆H₄ClN₂⁺Cl⁻ Cl (2-position), diazonium group Moderate stability; sensitive to heat/light Industrial synthesis, intermediates
Benzene diazonium chloride 100-34-5 C₆H₅N₂⁺Cl⁻ Diazonium group (no substituents) Highly unstable; decomposes rapidly Preparation of halobenzenes, dyes
4-Diazo-N-ethyl-N-(2-hydroxyethyl)aniline chloride zinc chloride - C₁₁H₁₇N₃O⁺Cl⁻·ZnCl₂ Ethyl-hydroxyethylamino group Stabilized by ZnCl₂; less reactive Specialized synthesis
2-Methoxy-4-((3-sulphophenyl)azo)benzenediazonium chloride 65036-53-5 C₁₃H₁₂N₃O₄S⁺Cl⁻ Methoxy, sulphophenyl azo groups Enhanced solubility in water; stable in acidic conditions Textile dyes, pigments
2-Chlorobenzenesulfonyl chloride 2905-23-9 C₆H₄ClO₂S Cl (2-position), sulfonyl chloride High stability; hydrolyzes to sulfonic acids Surfactants, agrochemicals

Stability and Reactivity

  • Thermal Stability :

    • 2-Chlorobenzenediazonium chloride decomposes at elevated temperatures, similar to other diazonium salts. The electron-withdrawing chlorine substituent slightly stabilizes the diazonium group compared to unsubstituted benzene diazonium chloride but less so than derivatives with bulky groups (e.g., zinc chloride complexes) .
    • Zinc chloride-stabilized diazonium salts (e.g., 4-Diazo-N-ethyl compound) exhibit enhanced stability due to coordination with Zn²⁺, reducing explosive tendencies .
  • Reactivity in Synthesis :

    • The 2-chloro substituent directs electrophilic substitution reactions to the 4-position of the benzene ring. This contrasts with sulfonyl chloride derivatives (e.g., 2-chlorobenzenesulfonyl chloride), where the sulfonyl group acts as a strong electron-withdrawing group, directing reactions to the meta position .
    • Azo derivatives (e.g., 2-methoxy-4-((3-sulphophenyl)azo) compound) undergo coupling reactions to form stable dyes, leveraging the sulphophenyl group for water solubility .

Research Findings and Data Insights

Stability Studies

Zinc chloride-stabilized variants show improved handling safety, as noted in industrial protocols .

Biological Activity

2-Chlorobenzenediazonium chloride is a diazonium salt characterized by its reactive diazonium group attached to a chlorinated benzene ring. This compound is notable for its applications in synthetic organic chemistry, particularly in electrophilic substitution reactions. Its biological activity primarily arises from its ability to form reactive intermediates that can interact with various biological macromolecules, leading to a range of biochemical effects.

  • Molecular Formula : C6_6H4_4ClN2_2
  • Molecular Weight : Approximately 162.56 g/mol
  • Appearance : Typically appears as a white solid, soluble in water due to its ionic nature.

The biological activity of 2-chlorobenzenediazonium chloride is largely attributed to its electrophilic properties. Upon decomposition, it can produce highly reactive aryl radicals that can interact with nucleophiles, including amino acids and nucleic acids. This interaction can lead to modifications in proteins and DNA, potentially resulting in cytotoxic effects or mutagenesis.

Biological Activity Overview

  • Cytotoxicity : Studies have shown that diazonium salts, including 2-chlorobenzenediazonium chloride, exhibit cytotoxic effects on various cell lines. The mechanism often involves oxidative stress and damage to cellular components.
  • Mutagenicity : Research indicates that the compound can induce mutations in bacterial and mammalian cells, suggesting potential carcinogenic properties through DNA adduct formation.
  • Electrophilic Reactions : The compound's ability to undergo electrophilic substitution makes it useful in synthesizing biologically active compounds, including dyes and pharmaceuticals.

Case Study 1: Cytotoxic Effects on Cell Lines

In a study assessing the cytotoxicity of various aryldiazonium salts, 2-chlorobenzenediazonium chloride was tested on human liver cancer cell lines (HepG2). The results indicated a dose-dependent increase in cell death, likely due to oxidative damage mediated by the aryl radical generated from the diazonium salt .

Case Study 2: Mutagenicity Testing

A mutagenicity assay using the Ames test revealed that 2-chlorobenzenediazonium chloride significantly increased the mutation frequency in Salmonella typhimurium strains TA98 and TA100. This suggests that the compound can form DNA adducts leading to mutations .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey CharacteristicsBiological Activity
2-Chlorobenzenediazonium ChlorideC6_6H4_4ClN2_2Forms reactive aryl radicalsCytotoxicity, mutagenicity
4-Chlorobenzenediazonium ChlorideC6_6H5_5ClN2_2Commonly used for electrophilic reactionsModerate cytotoxicity
3-Hydroxy-4-chlorobenzenediazonium ChlorideC7_7H6_6ClN2_2OContains hydroxyl group; used for dye synthesisLower mutagenic potential

Research Findings

Recent studies have focused on the electrochemical reduction of aryldiazonium salts. For instance, research demonstrated that the reduction occurs in two single-electron transfer steps, which are influenced by substituent groups on the phenyl ring . The presence of electron-donating groups enhanced the reactivity of the diazonium salt, while electron-withdrawing groups reduced it.

Toxicological Considerations

The handling of 2-chlorobenzenediazonium chloride requires caution due to its potential hazards:

  • Explosive Reactions : The compound has been noted to react violently under certain conditions, particularly when mixed with nucleophiles like sodium thiophenoxide at elevated temperatures .
  • Health Risks : Exposure can lead to skin irritation and respiratory issues; hence appropriate safety measures should be taken during synthesis and application.

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